molecular formula C18H28N2O2 B2520809 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide CAS No. 1421484-69-6

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Cat. No.: B2520809
CAS No.: 1421484-69-6
M. Wt: 304.434
InChI Key: DUBLZNXICSHTPU-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide

Uniqueness

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylbutanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBLZNXICSHTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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